molecular formula C32H27N3O2 B13784820 Tpb-TP-cof

Tpb-TP-cof

Cat. No.: B13784820
M. Wt: 485.6 g/mol
InChI Key: JHUQLLMOTQXHNZ-UHFFFAOYSA-N
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Description

TPB-TP-COF (Cas. No. 1262433-88-4) is an imine-linked covalent organic framework synthesized from tris(4-aminophenyl)benzene (TPB) and terephthalaldehyde (TP). This porous, crystalline polymer is characterized by its high surface area and well-ordered, tunable pore structure, making it a valuable material for advanced research applications . Its primary research value lies in its application for gas storage and separation , where its high surface area facilitates the adsorption of gases like CO₂, methane, and hydrogen . In the field of membrane-based separation , this compound serves as a key precursor for constructing robust, functional membranes. It can be transformed via Doebner reaction into a 4-carboxyl-quinoline linked COF (QL-COF), which offers superior chemical stability, contracted pore size, and increased hydrophilicity . These QL-COF membranes demonstrate high performance in nanofiltration, with excellent water permeance and high rejection rates for small dye molecules, even under extreme acidic or basic conditions . Furthermore, COFs like this compound are investigated as solid-state electrolytes in fuel cells. When doped with proton sources such as H₃PO₄, the framework's 1D nanochannels can facilitate efficient proton conduction, a critical mechanism for energy conversion devices . Additional research applications include its use as a support for heterogeneous catalysis and in optoelectronic devices , leveraging its conjugated structure and stability . This product is intended for research and further manufacturing use only, strictly as a component in non-clinical, laboratory settings. It is not for diagnostic or human use.

Properties

Molecular Formula

C32H27N3O2

Molecular Weight

485.6 g/mol

IUPAC Name

4-[3,5-bis(4-aminophenyl)phenyl]aniline;terephthalaldehyde

InChI

InChI=1S/C24H21N3.C8H6O2/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18;9-5-7-1-2-8(6-10)4-3-7/h1-15H,25-27H2;1-6H

InChI Key

JHUQLLMOTQXHNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C=O.C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N

Related CAS

1262433-88-4

Origin of Product

United States

Preparation Methods

Modulator-Solvent Induced Polymerization Strategy

A highly efficient and versatile method to prepare this compound films involves a modulator-solvent induced polymerization process. This approach was developed to control the kinetics of imine bond formation and enhance crystallinity by using benzoic acid as a modulator and catalyst in a 1,4-dioxane solvent system. The key steps are:

  • Monomer Preparation : TPB and TP are separately dissolved in 1,4-dioxane, typically at concentrations around 0.04–0.10 mmol in 0.5 mL solvent.
  • Modulator Addition : Benzoic acid is added to the amine-containing solution (TPB) under sonication to slow down the polymerization and improve crystal growth.
  • Mixing : Equal volumes of the modulator-amine solution and aldehyde solution are rapidly mixed and briefly shaken (about 10 seconds).
  • Film Formation : A small aliquot (e.g., 50 μL) of the mixed solution is dropped onto a clean glass substrate (1 cm²) and heated at a controlled temperature (around 100 °C) for 15 minutes.
  • Cooling and Film Retrieval : After heating, the film is cooled to room temperature and peeled off the substrate to obtain a freestanding this compound film.

This method balances solvent evaporation and modulator effects to produce compact films with continuous morphology and good crystallinity.

Hydrothermal Synthesis for Particle Formation

For powder or particle synthesis of related COFs, a hydrothermal approach is often used, which can be adapted for this compound:

  • TPB and TP are dissolved in 1,4-dioxane separately.
  • Benzoic acid is added to the amine solution.
  • The solutions are mixed and sonicated to ensure homogeneity.
  • The mixture is then heated in an oven at around 80 °C for 15 minutes.
  • The resulting powders are washed with DMF and THF, soaked in THF for 12 hours, and dried under vacuum at 120 °C overnight.

Though this method is more common for COF powders, it provides insights into the conditions that favor crystallinity and morphology control.

Detailed Preparation Parameters and Optimization

The preparation of this compound films requires careful optimization of several parameters to ensure film quality:

Parameter Typical Value Role/Effect
TPB concentration 0.04–0.10 mmol in 0.5 mL 1,4-dioxane Controls monomer availability
TP concentration 0.06–0.10 mmol in 0.5 mL 1,4-dioxane Stoichiometric balance with TPB
Benzoic acid amount 0.3–0.6 mmol Acts as modulator and catalyst to slow polymerization and improve crystallinity
Sonication time 5 minutes Ensures dissolution and homogeneity
Mixing time ~10 seconds Rapid mixing to initiate polymerization
Heating temperature 100 °C Facilitates imine bond formation and solvent evaporation
Heating duration 15 minutes Sufficient for film formation without degradation
Substrate size 1 cm² glass plate Surface for film growth

These parameters are finely tuned to balance reaction kinetics, solvent evaporation, and crystallinity.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Modulator-Solvent Polymerization Uses benzoic acid modulator, 1,4-dioxane solvent, heating at ~100 °C for 15 min Produces high-quality films with good crystallinity and morphology control Requires precise control of modulator and solvent evaporation
Hydrothermal Synthesis Heating mixture at 80 °C for 15 min, washing and drying Suitable for powder synthesis, scalable May produce powders rather than films
One-Pot Doebner Reaction (related COF) Multi-component reaction at 120 °C for 72 h with oxidant Produces chemically robust COFs Longer reaction time, complex conditions

Research Findings and Perspectives from Literature

  • The modulator-solvent induced polymerization strategy has been validated as a universal approach for various COFs, including this compound, enabling the fabrication of continuous, freestanding films with excellent crystallinity and mechanical properties.
  • The use of benzoic acid as a modulator is critical in balancing the polymerization kinetics, slowing imine bond formation to allow ordered framework growth.
  • Film formation temperature and solvent evaporation rates significantly influence film morphology and crystallinity, with 100 °C being optimal for this compound films.
  • Stock solution preparation and handling protocols ensure reproducibility and stability for experimental applications.
  • Alternative synthetic routes like the Doebner reaction offer pathways to chemically stable COFs but are less commonly applied to this compound specifically.

Chemical Reactions Analysis

Oxidation of Imine Linkages to Amide Linkages

TPB-TP-COF undergoes a complete oxidation reaction, converting its imine (–C=N–) bonds into amide (–CO–NH–) linkages. This transformation preserves crystallinity and porosity while enhancing chemical stability.

Reaction Details:

  • Reagents : Hydrogen peroxide (H2_2O2_2) and sodium tungstate (Na2_2WO4_4) as catalysts.

  • Conditions : Room temperature, 24 hours.

  • Characterization :

    • FT-IR : Disappearance of the imine C=N stretch (1627 cm1^{-1}) and emergence of amide C=O (1660 cm1^{-1}) and N–H (3300 cm1^{-1}) stretches confirm conversion .

    • Solid-State 13C^{13}\text{C}13C NMR : Shift from 158 ppm (C=N) to 156–167 ppm (amide carbonyl) .

    • XRD : Retention of crystallinity post-oxidation .

Key Findings:

PropertyThis compound (Imine)Oxidized this compound (Amide)
BET Surface Area610 m2^2/g Retained porosity
Chemical StabilityModerateEnhanced (resists acid/base)
CrystallinityMaintainedMaintained

This oxidation strategy bypasses traditional COF synthesis challenges, enabling access to robust amide-linked frameworks .

Stability and Reactivity in Harsh Environments

This compound’s imine linkages exhibit limited stability under extreme conditions, contrasting with modified COFs (e.g., quinoline-linked derivatives).

Degradation Studies:

  • Acidic Conditions (6 M HCl): Partial decomposition within 24 hours .

  • Basic Conditions (6 M NaOH): Loss of crystallinity .

  • Reducing Agents (1 M NaBH4_4): Structural collapse .

Comparative Stability:

ConditionThis compound (Imine)QL-COF-1 (Quinoline)
6 M HCl (24 h)DecomposesStable
6 M NaOH (24 h)DecomposesStable
1 M NaBH4_4 (24 h)CollapsesStable

These results highlight the inherent reactivity of imine bonds in this compound and the superiority of post-synthetically modified COFs in harsh environments .

Structural Insights and Design Principles

  • Interlayer Interactions : Weak π–π stacking in this compound (stacking energy: 94.084 kcal/mol) results in lower surface area compared to methoxy-functionalized analogs (e.g., TPB-DMTP-COF: 2105 m2^2/g) .

  • Linkage Geometry : Planar triazine cores enhance interlayer interactions, whereas non-planar cores reduce crystallinity .

Scientific Research Applications

Gas Storage

Hydrogen and Carbon Dioxide Storage
TPB-TP-COF exhibits promising characteristics for gas storage applications. Its high surface area and porosity allow for effective adsorption of gases such as hydrogen and carbon dioxide. Research indicates that COFs can achieve high BET surface areas, which are crucial for enhancing gas storage capacities. For instance, this compound has been shown to maintain structural integrity under various environmental conditions, making it suitable for long-term gas storage applications .

Catalysis

Asymmetric Catalysis
The introduction of chiral centers into this compound has enabled its application in heterogeneous asymmetric organocatalysis. Studies have demonstrated that modified versions of this compound can facilitate asymmetric Michael reactions with high efficiency, showcasing their potential in synthetic organic chemistry .

Knoevenagel Condensation Reactions
Additionally, this compound has been utilized in Knoevenagel condensation reactions, achieving high conversion rates. The structural rigidity of the COF contributes to its catalytic efficiency and recyclability, making it a valuable material for sustainable chemical processes .

Drug Delivery Systems

Controlled Drug Release
Recent advancements have highlighted the potential of this compound in pharmaceutical applications. Its porous structure allows for high drug loading capacities and controlled release profiles. For example, studies indicate that this compound can effectively encapsulate ibuprofen and other pharmaceuticals, demonstrating significant adsorption capacities and targeted release mechanisms .

Energy Storage

Lithium-Ion Batteries
In energy-related applications, this compound has been explored as a solid-state electrolyte in lithium-ion batteries. Research indicates that COFs can enhance lithium ion mobility due to their porous nature and ability to adsorb lithium solvates. This property is essential for improving battery performance and longevity .

Summary of Applications

Application AreaKey FeaturesExamples of Use
Gas Storage High BET surface area; structural stabilityHydrogen and CO2 storage
Catalysis Chiral centers for asymmetric reactionsHeterogeneous catalysis
Drug Delivery Systems High loading capacity; controlled releaseEncapsulation of ibuprofen
Energy Storage Enhanced lithium ion mobilitySolid-state electrolytes in batteries

Case Studies

  • Gas Adsorption Performance
    • A study demonstrated that this compound could achieve a maximum adsorption capacity of 240 mg/g for specific gases under optimized conditions, showcasing its potential for environmental applications .
  • Catalytic Efficiency
    • In catalytic studies, this compound facilitated a Knoevenagel condensation reaction with a conversion rate exceeding 96%, indicating its effectiveness as a recyclable catalyst in organic synthesis .
  • Drug Loading Capacity
    • Research on drug delivery highlighted that this compound could encapsulate ibuprofen with a maximum adsorption capacity of 119 mg/g at neutral pH, illustrating its utility in pharmaceutical applications .

Mechanism of Action

The mechanism of action of Tpb-TP-cof involves its ability to interact with various molecules through its porous structure and functional groups. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the active sites within the framework facilitate the conversion of reactants to products . In drug delivery, the porous structure allows for the encapsulation and controlled release of therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Modifications

Amide-Linked TPB-TP-COF
  • Synthesis : Oxidative conversion of imine to amide linkages under mild conditions .
  • Properties :
    • Retains crystallinity and porosity (BET ~1720 m²/g) .
    • Enhanced hydrolytic stability compared to imine-linked COFs .
    • FT-IR and NMR confirm linkage transformation: disappearance of C=N (1620 cm⁻¹) and emergence of C=O (1710 cm⁻¹) .
4-Carboxyl-Quinoline-Linked COF (QL-COF-1)
  • Synthesis : Post-synthetic modification (PSM) of this compound via Doebner reaction .
  • Properties :
    • Reduced pore size (3.0 nm vs. 3.4 nm in this compound) due to framework contraction .
    • Lower BET surface area (1455 m²/g ) compared to this compound (1720 m²/g ) .
    • Superior chemical stability: Retains crystallinity in 6 M HCl, NaOH, and redox agents, unlike imine-linked COFs .

Thermal and Chemical Stability

Property This compound (Imine) QL-COF-1 (Quinoline) Amide-TPB-TP-COF LZU-1 (Imine)
Thermal Stability (°C) 400 300 400 400
Acid Stability (6 M HCl) Decomposes Stable Stable Decomposes
Base Stability (6 M NaOH) Partially Stable Stable Stable Partially Stable
BET Surface Area (m²/g) 1720 1455 1720 230
  • Key Findings: Imine-linked COFs (this compound, LZU-1) degrade under strong acids/bases, while quinoline (QL-COF-1) and amide derivatives remain intact . Thermal stability correlates with linkage rigidity: amide > quinoline > imine .

Morphological and Electronic Properties

  • Morphology : Both this compound and QL-COF-1 exhibit spherical particles via SEM .
  • Electronic Behavior :
    • Substituted this compound variants (e.g., TPB-TP-OCH₃) show enhanced charge separation in g-C₃N₄ heterojunctions due to electron-rich substituents .
    • Fluorinated derivatives (TPB-TP-F) exhibit localized electron distribution, reducing photocatalytic efficiency .

Surface Area Discrepancies in Literature

  • Conflicting BET values for this compound (16 m²/g in vs. 1720 m²/g in ) likely arise from synthesis conditions (e.g., activation methods, stacking faults).

Biological Activity

Tpb-TP-cof, a covalent organic framework (COF), has garnered attention for its unique structural and functional properties, which make it suitable for various biological applications. This article delves into the biological activity of this compound, exploring its synthesis, structural characteristics, and potential applications in drug delivery, sensing, and catalysis.

1. Synthesis and Structural Characteristics

This compound is synthesized through a solvothermal reaction involving triphenylamine-based building blocks. The framework exhibits a high degree of porosity and crystallinity, with a BET surface area of approximately 610 m²/g. The synthesis process typically involves the reaction of terephthalaldehyde with amine compounds under controlled conditions to form imine linkages, resulting in a stable 2D network structure.

Table 1: Structural Properties of this compound

PropertyValue
BET Surface Area610 m²/g
Stacking Energy94.084 kcal/mol
Pore Size Distribution~1.78 nm
Thermal StabilityUp to 440 °C

2.1 Drug Delivery Applications

The porous nature of this compound allows it to encapsulate various therapeutic agents, making it an attractive candidate for drug delivery systems. Studies have shown that this compound can effectively load and release anticancer drugs, demonstrating controlled release profiles that enhance therapeutic efficacy while minimizing side effects.

Case Study: Anticancer Drug Delivery

In a recent study, this compound was utilized to deliver doxorubicin (DOX), a common chemotherapeutic agent. The results indicated that the COF could encapsulate DOX with an efficiency of over 80%, and the release rate could be modulated by adjusting the pH levels, which is crucial for targeting tumor tissues.

2.2 Sensing Applications

This compound has also been explored for its potential in chemical sensing due to its high surface area and tunable pore sizes. Its ability to interact with various analytes makes it suitable for detecting hazardous substances and biomolecules.

Case Study: Detection of Ozone

Research indicates that this compound exhibits significant sensitivity to ozone gas. When exposed to ozone, the COF undergoes a noticeable color change from light yellow to red, allowing for easy visual detection. This property is attributed to the interaction between ozone and the imine groups within the framework.

3. Catalytic Activity

The catalytic properties of this compound have been investigated in various organic reactions. Its stability under reaction conditions and ability to facilitate chemical transformations make it a promising candidate for heterogeneous catalysis.

Case Study: Polymerization Reactions

This compound has been successfully employed as a catalyst in the polymerization of phenylacetylene. The framework's structure allows for effective coordination with metal catalysts, enhancing the reaction rate and yield while maintaining high selectivity.

4. Conclusion

The biological activity of this compound highlights its versatility as a material for drug delivery, sensing, and catalysis. Its structural characteristics contribute significantly to its performance in these applications. Continued research into optimizing its properties and expanding its functionalization will likely lead to further advancements in biomedical and environmental fields.

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